potassium;[(E)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a type of glucosinolate, which are sulfur-containing compounds known for their role in plant defense mechanisms. Gluconasturtiin is particularly noted for its pungent taste and potential health benefits, including its role in cancer prevention .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gluconasturtiin can be synthesized in the laboratory through a multi-step process starting from the amino acid phenylalanine . The synthesis involves several enzymatic and chemical reactions, including hydroxylation, glycosylation, and sulfation. The key steps include:
Hydroxylation: Phenylalanine is hydroxylated to form phenylacetaldoxime.
Glycosylation: The hydroxylated intermediate is then glycosylated to form a glucosylated compound.
Sulfation: Finally, the glucosylated compound undergoes sulfation to form gluconasturtiin.
Industrial Production Methods
In industrial settings, gluconasturtiin is typically extracted from plants rather than synthesized chemically. The extraction process involves:
Harvesting: Cruciferous vegetables rich in gluconasturtiin are harvested.
Extraction: The plant material is subjected to solvent extraction using methanol or water.
Purification: The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate gluconasturtiin
Chemical Reactions Analysis
Types of Reactions
Gluconasturtiin undergoes several types of chemical reactions, including:
Oxidation: Gluconasturtiin can be oxidized to form various oxidation products, although this reaction is less common.
Substitution: The glucosinolate group in gluconasturtiin can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Myrosinase: This enzyme catalyzes the hydrolysis of gluconasturtiin.
Oxidizing Agents: Various oxidizing agents can be used for oxidation reactions.
Solvents: Methanol and water are commonly used solvents for extraction and purification
Major Products
Phenethyl Isothiocyanate: Formed through hydrolysis by myrosinase, this compound is known for its potential health benefits.
Scientific Research Applications
Gluconasturtiin has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: Research focuses on its role in plant defense mechanisms and its effects on various biological systems.
Industry: It is used in the food industry for its flavor and potential health benefits.
Mechanism of Action
The primary mechanism of action of gluconasturtiin involves its hydrolysis by the enzyme myrosinase to form phenethyl isothiocyanate . This compound exerts its effects through several pathways:
Induction of Apoptosis: Phenethyl isothiocyanate induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Antioxidant Activity: It exhibits antioxidant properties, reducing oxidative stress in cells.
Anti-inflammatory Effects: Phenethyl isothiocyanate inhibits inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
Gluconasturtiin is one of several glucosinolates found in cruciferous vegetables. Similar compounds include:
Sinigrin: Found in mustard and horseradish, sinigrin is another glucosinolate with similar properties.
Glucoraphanin: Found in broccoli, glucoraphanin is known for its potential health benefits, including cancer prevention.
Glucobrassicin: Found in various cruciferous vegetables, glucobrassicin is studied for its role in plant defense and potential health benefits.
Gluconasturtiin is unique due to its specific structure and the distinct biological activities of its hydrolysis product, phenethyl isothiocyanate .
Properties
Molecular Formula |
C15H20KNO9S2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
potassium;[(E)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate |
InChI |
InChI=1S/C15H21NO9S2.K/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9;/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23);/q;+1/p-1/b16-11+;/t10-,12-,13+,14-,15+;/m1./s1 |
InChI Key |
GRDVEEVTGDFZCR-SWKZEUNZSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C(=N\OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.[K+] |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.